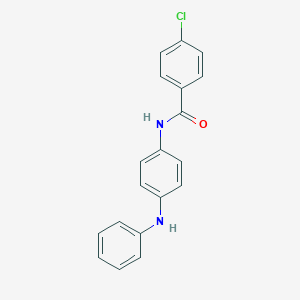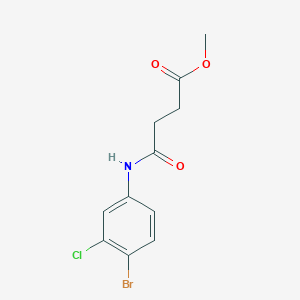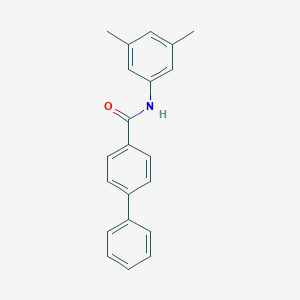![molecular formula C20H14N2O3 B325887 2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B325887.png)
2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction is carried out under controlled conditions to ensure the formation of the desired isoindole-dione scaffold . The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is typically conducted at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are also common, where the methoxy-naphthyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce naphthylamine derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar isoindole-dione structure and exhibit comparable chemical reactivity and biological activities.
2-methoxy-1-naphthyl derivatives:
Uniqueness
What sets 2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of the methoxy-naphthyl group and the isoindole-dione structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H14N2O3 |
|---|---|
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
2-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C20H14N2O3/c1-25-18-11-10-13-6-2-3-7-14(13)17(18)12-21-22-19(23)15-8-4-5-9-16(15)20(22)24/h2-12H,1H3/b21-12+ |
Clave InChI |
OVFVEZFVGFVKPH-CIAFOILYSA-N |
SMILES isomérico |
COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=O)C4=CC=CC=C4C3=O |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[[2-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one](/img/structure/B325805.png)
![(4E)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-[[2-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one](/img/structure/B325807.png)


![N-(4-{[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B325812.png)
![N-(4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B325813.png)
![N-[4-({2-[4-(dimethylamino)benzylidene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B325814.png)

![Methyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B325816.png)

![N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B325822.png)


![4-{[(3-Fluoro-4-methylphenyl)imino]methyl}benzonitrile](/img/structure/B325828.png)
